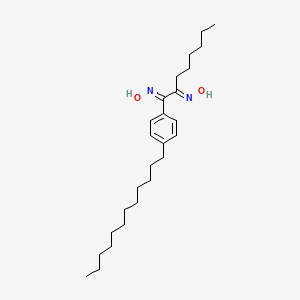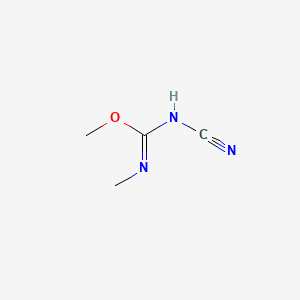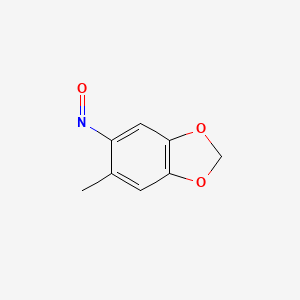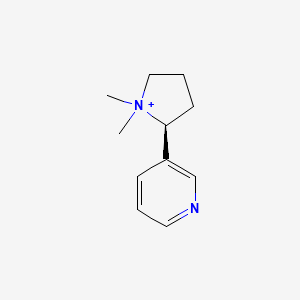
1H-Imidazole, silver(1+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, silver(1+) salt is a compound that combines the heterocyclic organic molecule imidazole with a silver ion. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions, making it an important structure in many biological molecules. The silver ion, known for its antimicrobial properties, adds unique characteristics to this compound, making it valuable in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, silver(1+) salt typically involves the reaction of imidazole with a silver salt, such as silver nitrate. The reaction is usually carried out in an aqueous or alcoholic medium, where imidazole acts as a ligand, coordinating with the silver ion to form the desired complex. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the silver ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The silver ion can be reduced, while the imidazole ring remains relatively stable.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Complexation: The imidazole can form complexes with other metal ions, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Substituting Agents: Halogens or alkyl halides for substitution reactions.
Complexing Agents: Various metal salts for complexation reactions.
Major Products:
Oxidation Products: Reduced silver and oxidized imidazole derivatives.
Substitution Products: Halogenated or alkylated imidazole compounds.
Complexation Products: Metal-imidazole complexes with different metal ions.
Aplicaciones Científicas De Investigación
1H-Imidazole, silver(1+) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other silver-imidazole complexes.
Biology: Explored for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Investigated for potential use in antimicrobial coatings for medical devices and wound dressings.
Industry: Utilized in the development of antimicrobial materials and coatings for various industrial applications.
Mecanismo De Acción
The antimicrobial activity of 1H-Imidazole, silver(1+) salt is primarily due to the silver ion. Silver ions can disrupt microbial cell membranes, interfere with enzyme function, and cause oxidative stress within microbial cells. The imidazole ring enhances the stability and solubility of the silver ion, allowing for more effective interaction with microbial targets.
Comparación Con Compuestos Similares
- 1H-Imidazole, copper(1+) salt
- 1H-Imidazole, zinc(2+) salt
- 1H-Imidazole, gold(1+) salt
Comparison: 1H-Imidazole, silver(1+) salt is unique due to the potent antimicrobial properties of the silver ion. While other metal-imidazole complexes, such as those with copper, zinc, or gold, also exhibit interesting chemical and biological properties, the silver complex stands out for its broad-spectrum antimicrobial activity. This makes it particularly valuable in applications where microbial resistance is a concern.
Propiedades
Número CAS |
42879-93-6 |
|---|---|
Fórmula molecular |
C3H5AgN2 |
Peso molecular |
176.95 g/mol |
Nombre IUPAC |
silver;1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C3H5N2.Ag/c1-2-5-3-4-1;/h1-2,4H,3H2;/q-1;+1 |
Clave InChI |
HSWXTBVNRMSWRS-UHFFFAOYSA-N |
SMILES canónico |
C1NC=C[N-]1.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)

![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)




